molecular formula C9H8F3NO3 B2356662 Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate CAS No. 2110112-52-0

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate

Cat. No.: B2356662
CAS No.: 2110112-52-0
M. Wt: 235.162
InChI Key: VSYHFDYIFKBMJP-UHFFFAOYSA-N
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Description

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a trifluoroethyl group, a carboxylate ester, and a dihydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a trifluoroethyl ketone with a dihydropyridine precursor in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for meeting the demands of various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce piperidine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse range of products.

Scientific Research Applications

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoroethyl group and the dihydropyridine ring play crucial roles in its reactivity and binding affinity. The compound may act by modulating enzyme activity, altering cellular signaling pathways, or interacting with nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-sulfonyl chloride
  • Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxamide

Uniqueness

Methyl 6-oxo-1-(2,2,2-trifluoroethyl)-1,6-dihydropyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoroethyl group enhances its stability and reactivity, making it a valuable compound for various applications. Its dihydropyridine ring structure also contributes to its versatility in chemical synthesis and potential biological activity.

Properties

IUPAC Name

methyl 6-oxo-1-(2,2,2-trifluoroethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO3/c1-16-8(15)6-2-3-7(14)13(4-6)5-9(10,11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSYHFDYIFKBMJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN(C(=O)C=C1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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